Cevimeline hydrochloride hemihydrate is a synthetic muscarinic receptor agonist primarily used in the treatment of dry mouth associated with Sjögren's syndrome. It selectively stimulates M1 and M3 muscarinic acetylcholine receptors, enhancing exocrine gland secretion, particularly saliva and tears. The compound is recognized for its ability to increase secretions in patients with salivary gland dysfunction.
Cevimeline is derived from the quinuclidine class of compounds and is classified as a muscarinic acetylcholine receptor agonist. Its chemical structure includes a spiro-oxathiolane moiety, which contributes to its pharmacological activity. Cevimeline hydrochloride hemihydrate is the active pharmaceutical ingredient (API) used in formulations, while its trans-isomer is considered an impurity with different physicochemical properties .
Cevimeline can be synthesized through a multi-step process that involves the conversion of various intermediates. One notable method includes the transformation of 3-hydroxy-3-mercaptomethylquiniclidine into cevimeline through several chemical reactions, including acid-base catalysis and extraction techniques. The synthesis yields a mixture of cis- and trans-isomers, with only the cis-isomer being utilized as the API .
Cevimeline hydrochloride hemihydrate has a complex molecular structure characterized by its spiro configuration. The cis-isomer is noted for its lower melting point and higher solubility compared to the trans-isomer.
The chemical behavior of cevimeline involves several key reactions, particularly in its synthesis and conversion between isomers.
Cevimeline functions primarily as an agonist at muscarinic acetylcholine receptors, specifically targeting M1 and M3 subtypes.
Cevimeline hydrochloride hemihydrate exhibits specific physical and chemical properties that influence its therapeutic use.
Cevimeline hydrochloride hemihydrate is primarily used in clinical settings for:
(+)-Cevimeline hydrochloride hemihydrate (CAS No. 153504-70-2) is a stereochemically defined quinuclidine derivative. Its systematic IUPAC name is (2R,2'R)-2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hemihydrate. The compound is also designated by synonyms including SNI-2011, AF102B hydrochloride hemihydrate, and Evoxac® [3] [8] [9]. The stereochemistry features two chiral centers: the spiro-linked quinuclidine nitrogen and the oxathiolane ring. The biologically active enantiomer exhibits relative (R,R)-configuration, crucial for binding to muscarinic acetylcholine receptors [8] [9]. The hemihydrate form (0.5 H₂O per molecule) stabilizes the crystalline lattice, confirmed by X-ray diffraction studies [7] [8].
Table 1: Nomenclature and Identifiers of (+)-Cevimeline Hydrochloride Hemihydrate
Category | Identifier |
---|---|
Systematic Name | (2R,2'R)-2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hemihydrate |
CAS No. | 153504-70-2 |
Empirical Formula | C₁₀H₁₇NOS·HCl·¹/₂H₂O |
Molecular Weight | 244.78 g/mol |
Key Synonyms | SNI-2011; AF102B; Evoxac® |
Solubility: The compound is highly soluble in water (≥50 mg/mL; 204.27 mM) and polar organic solvents like DMSO (100 mg/mL; 408.53 mM). Aqueous solubility is pH-dependent due to the protonatable quinuclidine nitrogen (pKa ~7.5) [3] [10]. Hygroscopicity necessitates sealed storage under moisture-controlled conditions (4°C) to prevent hydrate phase changes [7] [8].
Stability: Solid-state stability is maintained for ≥3 years at –20°C in anhydrous environments. Solutions in DMSO are stable for 1 month at –20°C. Degradation occurs under alkaline conditions via hydrolysis of the oxathiolane ring or oxidation of the thioether group [10].
Crystallography: The hemihydrate stoichiometry (C₁₀H₁₇NOS·HCl·0.5H₂O) forms a monoclinic crystal system. Water molecules occupy lattice channels, stabilizing the structure via hydrogen bonding between the chloride ion (Cl⁻) and quinuclidinium N⁺-H [8]. FTIR spectra show characteristic bands at 2,550 cm⁻¹ (S-H stretch) and 1,640 cm⁻¹ (water bending) [7].
Table 2: Physicochemical Properties of (+)-Cevimeline Hydrochloride Hemihydrate
Property | Value/Characteristics |
---|---|
Appearance | White to off-white crystalline solid |
Water Solubility | ≥50 mg/mL (204.27 mM) |
DMSO Solubility | 100 mg/mL (408.53 mM) |
Melting Point | 192–195°C (decomposition) |
Storage | 4°C (sealed); –20°C for long-term stability |
Hydration State | Hemihydrate (0.5 H₂O per molecule) |
Conventional Synthesis: The original route involves a racemic synthesis followed by chiral resolution:
Flow Chemistry Optimization: Recent advances employ computer-aided retrosynthesis (CASP) coupled with continuous flow reactors to bypass resolution:
Table 3: Optimization Metrics in Flow Synthesis
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time | 12–16 h | 1–2 h | 8-fold reduction |
Yield (Overall) | 35–40% | 75–80% | >100% increase |
Enantiomeric Excess | 99% (post-resolution) | 98% (direct) | Eliminates resolution |
Solvent Waste | High | Low (recycling loop) | ~70% reduction |
Cevimeline is a quinuclidine-based acetylcholine mimetic optimized for M1/M3 receptor selectivity. Key analogues include:
Structure-Activity Relationship (SAR) Insights:
Table 4: Key Compound Derivatives and Analogues
Compound Name | Structural Feature | Primary Target | Distinction from Cevimeline |
---|---|---|---|
Pilocarpine | Imidazole ring | Pan-muscarinic | Higher M2 affinity; natural product |
Bethanechol | Carbamate; quaternary ammonium | Bladder M3 | No CNS penetration; charged |
AF150(S) | Ethylenediamine spacer | M1 > M3 | Enhanced M1 potency; lower solubility |
Cevimeline Prodrug | Acetyloxymethyl at quinuclidine | M1/M3 (CNS-targeted) | Increased log P; hydrolyzable |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7